Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate
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Overview
Description
Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate typically involves multiple steps:
Formation of the Sulfonylamino Intermediate: The initial step involves the reaction of 2-phenylethenyl sulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.
Coupling with 3-Methyl-2-aminobutanoic Acid: This intermediate is then coupled with 3-methyl-2-aminobutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Protection with Tert-butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The tert-butyl group can be substituted under specific conditions, although this is less common due to its steric hindrance.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles or bases in the presence of a suitable leaving group.
Major Products
Oxidation: Epoxides, sulfoxides, or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in probing biochemical pathways and mechanisms.
Medicine
Medically, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonylamino group is particularly interesting for its potential to interact with biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate exerts its effects involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, altering their function. This can lead to changes in enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-oxiranylmethyl)carbamate
- Tert-butyl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
Compared to these similar compounds, tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate is unique due to the presence of the phenylethenyl sulfonylamino group. This group provides additional reactivity and potential for interaction with biological targets, making it more versatile for various applications.
Properties
IUPAC Name |
tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)15(16(22)19-20-17(23)26-18(3,4)5)21-27(24,25)12-11-14-9-7-6-8-10-14/h6-13,15,21H,1-5H3,(H,19,22)(H,20,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHDLCSUFYOMLR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)OC(C)(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NNC(=O)OC(C)(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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